Cas no 2138023-83-1 (2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine)

2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine structure
2138023-83-1 structure
商品名:2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine
CAS番号:2138023-83-1
MF:C12H9BrN4
メガワット:289.130660772324
CID:5794746
PubChem ID:165483019

2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine 化学的及び物理的性質

名前と識別子

    • 2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
    • EN300-1104708
    • 2138023-83-1
    • 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine
    • インチ: 1S/C12H9BrN4/c1-8-15-12-7-9(6-11(13)17(12)16-8)10-4-2-3-5-14-10/h2-7H,1H3
    • InChIKey: RALRWODOKLYTMI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C2C=CC=CN=2)=CC2=NC(C)=NN21

計算された属性

  • せいみつぶんしりょう: 288.00106g/mol
  • どういたいしつりょう: 288.00106g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 43.1Ų

2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1104708-0.5g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1104708-5.0g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1
5g
$2152.0 2023-06-10
Enamine
EN300-1104708-0.05g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1104708-10g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
10g
$3191.0 2023-10-27
Enamine
EN300-1104708-1.0g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1
1g
$743.0 2023-06-10
Enamine
EN300-1104708-10.0g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1
10g
$3191.0 2023-06-10
Enamine
EN300-1104708-0.1g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
0.1g
$653.0 2023-10-27
Enamine
EN300-1104708-1g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
1g
$743.0 2023-10-27
Enamine
EN300-1104708-2.5g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1104708-0.25g
2-{5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl}pyridine
2138023-83-1 95%
0.25g
$683.0 2023-10-27

2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine 関連文献

2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridineに関する追加情報

Introduction to 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine (CAS No. 2138023-83-1)

2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine, identified by its Chemical Abstracts Service (CAS) number 2138023-83-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule has garnered attention due to its unique structural framework and potential biological activities. The compound features a complex arrangement of nitrogen-containing rings, which makes it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine consists of a pyridine core substituted with a 5-bromo-2-methyl-1,2,4triazole moiety at the 7-position. This particular configuration introduces multiple sites for interaction with biological targets, making it an attractive scaffold for designing novel therapeutic agents. The presence of both bromine and methyl groups enhances the compound's reactivity and diversity in chemical modifications.

In recent years, there has been growing interest in exploring the pharmacological properties of triazolopyridine derivatives. These compounds have shown promise in various preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The brominated triazolopyridine scaffold, such as 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine, has been particularly studied for its ability to disrupt signaling pathways that are aberrantly activated in tumors.

One of the most compelling aspects of 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and are often overactive in cancer cells. By inhibiting these kinases, compounds like 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine can help restore normal cellular function and slow down tumor growth. Preliminary studies have indicated that this compound exhibits inhibitory activity against several kinases, including those involved in tyrosine phosphorylation cascades.

The synthesis of 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the bromo substituent at the 5-position of the triazole ring is particularly critical as it influences the compound's binding affinity to biological targets. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic system efficiently.

Recent advancements in computational chemistry have also played a pivotal role in understanding the binding interactions of 2-{5-bromo-2-methyl-1,2,4triazolo1,5-apyridin-7-yl}pyridine with its target proteins. Molecular docking studies have revealed that this compound can bind to the active sites of kinases with high specificity. These insights have guided medicinal chemists in optimizing the structure for improved potency and reduced side effects.

The pharmacokinetic properties of 2-{5-bromo-2-methyl-1,2,4triazolo1,5-pyridin}pyridine are another area of active investigation. Understanding how a compound is absorbed、distributed、metabolized,and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability,making it a promising candidate for further development.

Moreover,the structural flexibility of CAS No. 2138023 - 83 - 1 allows for extensive chemical modifications,which can be exploited to develop libraries of derivatives with enhanced pharmacological properties. For instance,the introduction of additional substituents at various positions on the molecule can alter its binding affinity、selectivity,and metabolic profile. Such modifications are crucial for optimizing drug candidates for clinical trials.

In conclusion,CAS No. 21380 - 23 - 83 - 01 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities。 Its role as a kinase inhibitor and its suitability for further optimization make it an exciting prospect for future drug development。 As research continues to uncover new therapeutic applications,this compound is poised to play a vital role in addressing unmet medical needs。

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